molecular formula C11H7N2NaO3S2 B1670818 Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate CAS No. 103404-75-7

Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate

Cat. No. B1670818
M. Wt: 302.3 g/mol
InChI Key: BZNVUYVALNTPBG-WJCSTRGMSA-M
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Description

Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate (S-HBTC) is a synthetic, water-soluble compound that has been studied for its potential applications in the field of biomedical research. It has been found to possess a number of properties that make it a promising candidate for use in laboratory experiments, including its low cost, high solubility, and relatively low toxicity. In addition, S-HBTC has been found to possess a number of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor activities. This article will provide an overview of S-HBTC and its potential applications, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Coordination Properties and Complexes

Research on the coordination properties of aminobenzoate ligands in complexes with alkali metals, including sodium, has been detailed. These studies, which explore the crystal structures and bonding properties of sodium complexes, can inform the potential applications of sodium carboxylate compounds in creating polymeric chains and coordination complexes for various industrial and research purposes (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).

Chemoselective Reduction Reactions

The chemoselective reduction of carboxylic acids to alcohols using sodium borohydride presents a method that could be applicable in the synthesis and modification of sodium carboxylate compounds for research and development in pharmaceuticals and organic chemistry (McGeary, 1998).

Corrosion Inhibition

A quantum chemical study on some cyclic nitrogen compounds as corrosion inhibitors in sodium chloride media suggests potential applications in materials science and engineering, particularly in protecting metals from corrosion. This research could guide the design of sodium carboxylate-based corrosion inhibitors (Gece & Bilgiç, 2009).

properties

IUPAC Name

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILQLBIQROYWIA-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate

CAS RN

103404-75-7
Record name 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, sodium salt (1:1), (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 2
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 3
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 4
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 5
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 6
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate

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